2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18(31-25(32)15-14-21(29-31)19-9-3-2-4-10-19)26(33)28-22-12-6-5-11-20(22)23-17-30-16-8-7-13-24(30)27-23/h2-6,9-12,14-15,17-18H,7-8,13,16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUXDJMVGKQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3CCCCC3=N2)N4C(=O)C=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves a multi-step reaction sequence:
Formation of the Pyridazinone Core: The synthesis starts with the formation of the pyridazinone core, which can be prepared by the cyclization of appropriate hydrazine derivatives with diketones.
Coupling with Imidazo[1,2-a]pyridine: The pyridazinone intermediate is then coupled with an imidazo[1,2-a]pyridine derivative via a condensation reaction.
Final Product Formation: The final step involves the amide bond formation between the coupled intermediate and a suitable aniline derivative under conditions like reflux in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are not widely reported. similar compounds are often produced through batch reactions in industrial reactors, considering scaling up the reaction conditions from laboratory methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites, particularly where double bonds or reactive side groups are present.
Reduction: Reduction reactions can target nitro groups or other reducible functionalities within the molecule.
Substitution: This includes both nucleophilic and electrophilic substitution reactions, typically at positions on the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallics.
Major Products Formed
The reactions mentioned lead to various derivatives of the original compound, often modifying its activity or introducing new functional groups for further functionalization.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Anticancer Activity : Studies suggest that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines due to their ability to interact with specific molecular targets involved in cell proliferation and apoptosis .
- Anti-inflammatory Properties : Research indicates that similar compounds can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
Material Science
The unique structural features of this compound make it a candidate for developing advanced materials:
- Organic Semiconductors : Its electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to facilitate charge transport .
Biological Studies
The compound is also utilized in biological research:
- Enzyme Interaction Studies : It is used to study interactions with various enzymes and receptors, providing insights into its mechanism of action which may involve inhibition or modulation of enzymatic activities .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of compounds related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide:
- Anticancer Evaluation : A study showed that pyridazinone derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent anticancer activity .
- Inflammatory Disease Models : In animal models of inflammation, compounds with similar structures reduced markers of inflammation significantly compared to control groups .
- Material Characterization : Research on the electronic properties of these compounds revealed promising results for their application in electronic devices, showcasing their potential as efficient charge carriers .
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is not fully elucidated. its potential interaction with specific enzymes or receptors in biological systems is of significant interest. The compound may act by mimicking natural substrates or inhibitors, thereby modulating the activity of the targeted proteins or pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives
Pyridazinones, such as 6-aryl-3-(2H)-pyridazinones, are extensively studied for their diverse activities. For example, derivatives with para-substituted aryl groups (e.g., 3-p-tolyl) exhibit anti-inflammatory and analgesic effects, while 6-aryl variants demonstrate anticancer and antihypertensive properties . However, unlike simpler pyridazinones, the target compound’s propanamide linker and tetrahydroimidazopyridine appendage may enhance solubility or target specificity.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
The tetrahydroimidazo[1,2-a]pyridine scaffold is exemplified by compounds like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) . Key comparisons include:
- Synthesis: Compound 2d is synthesized via a one-pot two-step reaction with 55% yield, whereas the target compound’s synthesis route is unspecified but likely involves coupling pyridazinone and imidazopyridine precursors.
- Physical Properties : Compound 2d is a yellow solid (mp 215–217°C), contrasting with the target compound’s unrecorded melting point.
- Spectroscopic Characterization : Both compounds would require ¹H/¹³C NMR and HRMS for structural validation, as demonstrated for 2d .
Hybrid Molecules with Dual Pharmacophores
Peptidomimetic aldehydes, such as 6-bromo-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide, integrate imidazopyridine with peptide-like chains for enhanced bioactivity . Similarly, the target compound’s propanamide linker may facilitate interactions with proteolytic enzymes or kinases, though its exact target remains uncharacterized.
Data Tables for Comparative Analysis
Methodological Considerations
The lumping strategy in chemical modeling groups structurally similar compounds (e.g., pyridazinones and imidazopyridines) to simplify reaction networks . While this approach aids in predictive studies, it may overlook subtle differences in the target compound’s bioactivity due to its unique hybrid architecture.
Biological Activity
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a complex heterocyclic compound with potential therapeutic applications. Its structure combines a pyridazinone core with an imidazopyridine moiety, suggesting diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.46 g/mol |
| LogP | 3.9188 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 56.961 Ų |
Biological Activities
Research indicates that pyridazinone derivatives exhibit a wide range of biological activities. The specific compound has been studied for several key effects:
1. Anticancer Activity
Pyridazinone derivatives have shown promise as anticancer agents. Studies suggest that the compound may inhibit cancer cell proliferation through:
- Enzyme Inhibition : Targeting specific kinases involved in cancer progression.
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
2. Antidiabetic Effects
The compound has been evaluated for its potential to regulate glucose levels and improve insulin sensitivity. In vitro studies demonstrate its ability to inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate digestion.
3. Anti-inflammatory Properties
Research highlights the anti-inflammatory effects of similar pyridazinone compounds. The target compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-β and TNF-α.
The biological activity of the compound can be attributed to several mechanisms:
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways:
- Phosphodiesterase (PDE) Inhibition : Similar compounds have shown selective inhibition of PDE isoenzymes, leading to increased cAMP levels and subsequent cellular responses .
Receptor Modulation
The interaction with cellular receptors can modulate signaling pathways that regulate cell growth and survival.
DNA Intercalation
The ability to intercalate into DNA could affect replication and transcription processes, potentially leading to cytotoxic effects in rapidly dividing cells.
Case Studies
Several studies have reported on the biological activities of pyridazinone derivatives similar to the target compound:
- Anticancer Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Research : A study found that certain pyridazinone derivatives effectively inhibited IL-β production in HL-60 cells stimulated by lipopolysaccharide .
- Diabetes Management : Research highlighted that related compounds improved glycemic control in diabetic animal models by enhancing insulin receptor sensitivity .
Q & A
Q. What synthetic routes are recommended for preparing the target compound and its intermediates?
The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and coupling reactions. For example, tetrahydroimidazo[1,2-a]pyridine intermediates (critical for the target structure) are synthesized through one-pot reactions using ethanol/piperidine at 0–5°C for 2 hours, followed by purification via column chromatography . Key steps include:
- Pyridazine ring formation : 3-phenylpyridazinone derivatives are prepared via cyclization of hydrazine with α,β-unsaturated carbonyl compounds.
- Amide coupling : Propanamide linkages are introduced using carbodiimide-based coupling agents.
- Intermediate isolation : Yields are typically moderate (40–55%), requiring optimization of stoichiometry and temperature .
Q. Which spectroscopic techniques are critical for structural confirmation of the compound?
A combination of 1H/13C NMR , IR , and HRMS is essential:
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH protons at δ 10–12 ppm).
- 13C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and heterocyclic carbons.
- IR : Identifies key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H bend at 3300–3500 cm⁻¹).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency?
Quantum chemical calculations (e.g., density functional theory) and transition-state modeling predict feasible reaction pathways. For example:
- ICReDD framework : Integrates computational screening to prioritize reaction conditions (solvent, catalyst) and reduce experimental iterations. This approach narrows optimal parameters (e.g., solvent polarity, temperature) by 60–70% compared to trial-and-error methods .
- Case study : Reaction barriers for imidazo[1,2-a]pyridine formation are calculated to identify catalysts (e.g., piperidine) that lower activation energy .
Q. What experimental design (DoE) strategies minimize trial-and-error in reaction optimization?
Factorial designs (e.g., 2^k or Box-Behnken) systematically evaluate variables like temperature, catalyst loading, and solvent ratio. For example:
- Key parameters : Temperature (X₁), reaction time (X₂), and molar ratio (X₃) are tested in a 3-level design.
- Output optimization : Response surface models predict maximum yield (e.g., 55% yield at 5°C, 2 hours, 1:1.2 stoichiometry) .
- Validation : Confirmatory runs are performed within ±5% of predicted yields .
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). For instance, computed 13C shifts for carbonyl carbons should align within ±3 ppm of observed data .
- Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to distinguish overlapping signals in complex heterocycles .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., at chiral centers in tetrahydroimidazo rings) .
Methodological Tables
Table 1 : Representative Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (13C NMR, δ ppm) |
|---|---|---|---|
| Pyridazinone formation | Hydrazine, EtOH, reflux, 6 h | 48 | 165.2 (C=O), 148.5 (C-N) |
| Amide coupling | EDC/HOBt, DCM, RT, 12 h | 55 | 172.8 (C=O), 135.4 (Ar-C) |
Table 2 : DoE Optimization for Coupling Reaction
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 0°C | 10°C | 5°C |
| Catalyst loading | 1 mol% | 5 mol% | 3 mol% |
| Reaction time | 1 h | 3 h | 2 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
